![molecular formula C16H23N3O3 B2911507 N-(2-Cyano-1-methoxypropan-2-yl)-5-(piperidin-1-ylmethyl)furan-2-carboxamide CAS No. 2224458-07-3](/img/structure/B2911507.png)
N-(2-Cyano-1-methoxypropan-2-yl)-5-(piperidin-1-ylmethyl)furan-2-carboxamide
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Overview
Description
N-(2-Cyano-1-methoxypropan-2-yl)-5-(piperidin-1-ylmethyl)furan-2-carboxamide is a novel compound that has gained significant attention in scientific research. It is commonly referred to as compound 1 and is synthesized through a multi-step process.
Mechanism Of Action
The mechanism of action of N-(2-Cyano-1-methoxypropan-2-yl)-5-(piperidin-1-ylmethyl)furan-2-carboxamide is not yet fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways involved in disease progression and inflammation.
Biochemical And Physiological Effects
N-(2-Cyano-1-methoxypropan-2-yl)-5-(piperidin-1-ylmethyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and reduce inflammation in various animal models. It has also been shown to modulate the immune system and improve the efficacy of chemotherapy.
Advantages And Limitations For Lab Experiments
N-(2-Cyano-1-methoxypropan-2-yl)-5-(piperidin-1-ylmethyl)furan-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown good stability under various conditions. However, its limited solubility in water and other solvents can be a limitation for certain experiments.
Future Directions
There are several future directions for research on N-(2-Cyano-1-methoxypropan-2-yl)-5-(piperidin-1-ylmethyl)furan-2-carboxamide. One potential direction is to explore its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another potential direction is to further elucidate its mechanism of action and identify specific targets for drug development. Additionally, future research could focus on improving the solubility and bioavailability of the compound for better efficacy in vivo.
Synthesis Methods
The synthesis of N-(2-Cyano-1-methoxypropan-2-yl)-5-(piperidin-1-ylmethyl)furan-2-carboxamide involves a multi-step process that begins with the reaction of 2-cyanopropan-2-ol with 2-methoxypropene in the presence of a strong acid catalyst. The resulting intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent and a base. The final step involves the reaction of the intermediate with piperidine in the presence of a base to yield the final product.
Scientific Research Applications
N-(2-Cyano-1-methoxypropan-2-yl)-5-(piperidin-1-ylmethyl)furan-2-carboxamide has shown potential in various scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and inflammation. It has also been studied for its potential as a tool compound in drug discovery and development.
properties
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-5-(piperidin-1-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(11-17,12-21-2)18-15(20)14-7-6-13(22-14)10-19-8-4-3-5-9-19/h6-7H,3-5,8-10,12H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZAGJSCKKZNHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CC=C(O1)CN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-5-[(piperidin-1-yl)methyl]furan-2-carboxamide |
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